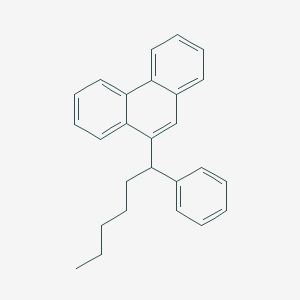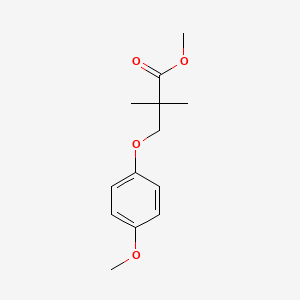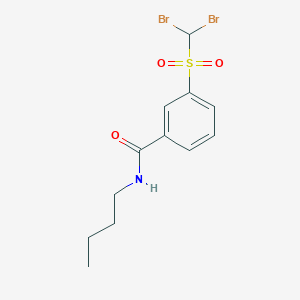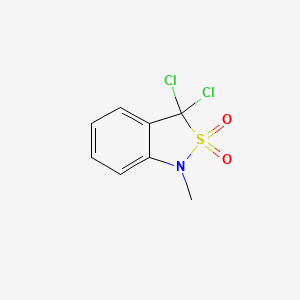
2,1-Benzisothiazole, 3,3-dichloro-1,3-dihydro-1-methyl-, 2,2-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,1-Benzisothiazole, 3,3-dichloro-1,3-dihydro-1-methyl-, 2,2-dioxide is a heterocyclic compound that belongs to the class of benzisothiazoles. This compound is characterized by the presence of a benzene ring fused to an isothiazole ring, with additional chlorine and methyl groups, and a dioxide functional group. It is known for its diverse applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,1-Benzisothiazole, 3,3-dichloro-1,3-dihydro-1-methyl-, 2,2-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzenethiol with chloroacetyl chloride, followed by oxidation to introduce the dioxide group. The reaction conditions often involve the use of solvents like toluene or dichloromethane and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like crystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
2,1-Benzisothiazole, 3,3-dichloro-1,3-dihydro-1-methyl-, 2,2-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the dioxide group.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to derivatives with different properties .
Wissenschaftliche Forschungsanwendungen
2,1-Benzisothiazole, 3,3-dichloro-1,3-dihydro-1-methyl-, 2,2-dioxide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,1-Benzisothiazole, 3,3-dichloro-1,3-dihydro-1-methyl-, 2,2-dioxide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by targeting bacterial enzymes or disrupt cancer cell proliferation by interfering with cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dihydro-3,3-dimethyl-1,2-benzisothiazole 1,1-dioxide: This compound shares a similar benzisothiazole core but differs in the substitution pattern.
3-Chloro-1,2-benzisothiazole: Another related compound with a different substitution pattern on the benzisothiazole ring.
Uniqueness
2,1-Benzisothiazole, 3,3-dichloro-1,3-dihydro-1-methyl-, 2,2-dioxide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dichloro and methyl groups, along with the dioxide functionality, make it a versatile compound for various applications .
Eigenschaften
CAS-Nummer |
500857-82-9 |
|---|---|
Molekularformel |
C8H7Cl2NO2S |
Molekulargewicht |
252.12 g/mol |
IUPAC-Name |
3,3-dichloro-1-methyl-2,1-benzothiazole 2,2-dioxide |
InChI |
InChI=1S/C8H7Cl2NO2S/c1-11-7-5-3-2-4-6(7)8(9,10)14(11,12)13/h2-5H,1H3 |
InChI-Schlüssel |
YFEOAHKBSVUUTR-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=CC=CC=C2C(S1(=O)=O)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


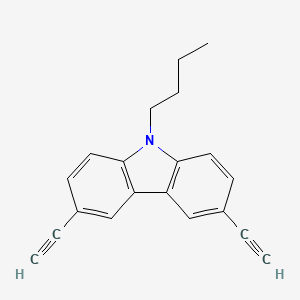
![1-Methyl-2-[3-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B14238103.png)
![2-Pyrrolidinecarboxamide, 1-[(3S)-5-chloro-1-[(2,4-dimethoxyphenyl)sulfonyl]-2,3-dihydro-3-(2-methoxyphenyl)-2-oxo-1H-indol-3-yl]-4-hydroxy-N,N-dimethyl-, (2S,4S)-](/img/structure/B14238114.png)
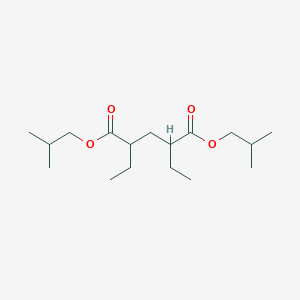
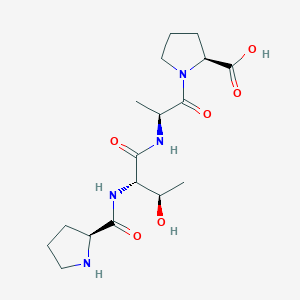
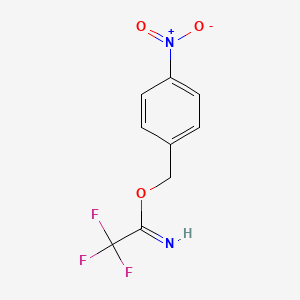

![7,7'-[[1,1'-Biphenyl]-4,4'-diylbis(oxy)]di(heptan-1-ol)](/img/structure/B14238139.png)
